(+)-Xestospongin B (+)-Xestospongin B Xestospongins and araguspongins are marine natural products first isolated from Pacific basin sponges, and noted to have vasodilatory properties. Inositol phosphates (IP) are important signal transduction messengers acting via IP3 receptors to promote the mobilization of Ca2+ from intracellular stores. Araguspongin B antagonizes the calcium-releasing action of inositol 1,4,5-trisphosphate at the receptor level in cerebral microsomes, with an IC50 of 0.6 µM. It is nearly as potent as xestospongin C as an antagonist of the IP3 receptor.
Xestospongins and araguspongins are marine natural products first isolated from Pacific basin sponges, and noted to have vasodilatory properties. Inositol phosphates (IP) are important signal transduction messengers acting via IP3 receptors to promote the mobilization of Ca Araguspongin B antagonizes the calcium-releasing action of inositol 1,4,5-trisphosphate at the receptor level in cerebral microsomes, with an IC50 of 0.6 µM. It is nearly as potent as xestospongin C as an antagonist of the IP3 receptor.
Brand Name: Vulcanchem
CAS No.: 123000-02-2
VCID: VC0052659
InChI: InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29?/m1/s1
SMILES: CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O
Molecular Formula: C29H52N2O3
Molecular Weight: 476.746

(+)-Xestospongin B

CAS No.: 123000-02-2

Cat. No.: VC0052659

Molecular Formula: C29H52N2O3

Molecular Weight: 476.746

* For research use only. Not for human or veterinary use.

(+)-Xestospongin B - 123000-02-2

Specification

CAS No. 123000-02-2
Molecular Formula C29H52N2O3
Molecular Weight 476.746
IUPAC Name (8S,10R,15R,22S,29R,32R)-32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol
Standard InChI InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29?/m1/s1
Standard InChI Key VJEURJNEIZLTJG-BZFKMGMNSA-N
SMILES CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O
Appearance Assay:≥90%A clear film

Introduction

Chemical Structure and Source

(+)-Xestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia exigua (Kirkpatrick) . It belongs to a family of structurally related compounds including araguspongines and other xestospongins. The distinctive chemical architecture of (+)-Xestospongin B features a complex macrocyclic structure that enables its specific binding to IP3 receptors . The compound's stereochemistry is explicitly indicated by the "(+)" prefix, denoting its positive optical rotation, an important characteristic that distinguishes it from other stereoisomers and contributes to its biological activity .

Mechanism of Action

Inhibition of IP3 Receptors

(+)-Xestospongin B functions primarily as a competitive inhibitor of IP3 receptors in cellular systems . These receptors play a critical role in mediating calcium release from the endoplasmic reticulum into the cytosol, thereby regulating numerous cellular processes including metabolism, gene expression, and cell death pathways. Unlike some calcium signaling modulators, (+)-Xestospongin B demonstrates high specificity for IP3 receptors with minimal effects on ryanodine receptors or calcium ATPase activity .

Research has established that (+)-Xestospongin B competitively inhibits IP3-mediated calcium signaling without depleting calcium stores or affecting the calcium pump of the endoplasmic reticulum . Binding studies conducted with rat cerebellum membranes and myotube homogenates revealed Ki values of 31 μM and 16 μM respectively, indicating potent inhibitory activity . This specificity makes (+)-Xestospongin B an invaluable tool for investigating calcium-dependent cellular processes.

Effects on Calcium Signaling

Biological Activities

Effects on Cancer Cell Metabolism and Viability

One of the most promising aspects of (+)-Xestospongin B is its selective effect on cancer cell metabolism and viability. By inhibiting IP3 receptor-mediated calcium transfer to mitochondria, the compound induces significant alterations in cellular bioenergetics, particularly in cancer cells that rely heavily on mitochondrial function .

In T-cell acute lymphoblastic leukemia (T-ALL) cell lines CCRF-CEM and Jurkat, 5 μM of (+)-Xestospongin B significantly reduced mitochondrial oxygen consumption rate (OCR) while having minimal effects on normal T cells . This selective metabolic impact translates to differential effects on cell viability, as shown in Table 1:

Table 1: Cell Death Percentages After 24-hour Treatment with 5 μM (+)-Xestospongin B

Cell LineCell TypeCell Death (%)Reference
JurkatT-ALL~40
CCRF-CEMT-ALL~25
MCF7Breast cancer (ER+)>50
HeLaCervical cancer>50
MDA-MB-231Triple negative breast cancerNegligible
BT-549Triple negative breast cancerNegligible
Normal T cellsPrimary human T lymphocytesMinimal

This differential sensitivity demonstrates that (+)-Xestospongin B selectively targets certain cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for clinical applications .

Metabolic Effects and Bioenergetic Consequences

Treatment with (+)-Xestospongin B significantly impacts cellular bioenergetics, particularly in cancer cells. The inhibition of IP3 receptor-mediated calcium transfer to mitochondria leads to:

  • Reduced mitochondrial respiration

  • Increased NAD+/NADH ratio

  • Disrupted mitochondrial function

  • Diminished oxidative phosphorylation capacity

These metabolic alterations are particularly detrimental to cancer cells that depend on enhanced mitochondrial metabolism, such as T-ALL cells . Interestingly, unlike in some other cancer types, attempts to rescue T-ALL cells from (+)-Xestospongin B-induced death using metabolic intermediates (α-ketoglutarate), nucleosides, or non-essential amino acids proved ineffective, suggesting limited metabolic flexibility in these malignant cells .

Vasodilation Activity

Beyond its anticancer properties, (+)-Xestospongin B has demonstrated notable vasodilation activity. In perfused model experiments using isolated tissues, (+)-Xestospongin B exhibited stronger vasodilation effects than papaverine, a standard vasodilator medication . This activity suggests potential applications in cardiovascular medicine and highlights the compound's diverse pharmacological profile.

Comparative Activity with Related Compounds

Comparison with Other Xestospongins

(+)-Xestospongin B belongs to a family of structurally related compounds that includes xestospongin C, desmethylxestospongin B, and various araguspongines. While these compounds share a similar core structure, subtle differences in their molecular architecture result in varying potencies and selectivities.

Desmethylxestospongin B (dmXeB), which differs from (+)-Xestospongin B only by the absence of a 3'-methyl group, similarly inhibits IP3 receptor-mediated calcium release but demonstrates distinct biological effects in certain cell types . For instance, while 5 μM of (+)-Xestospongin B induces significant cell death in MCF7 and HeLa cells, the same concentration of dmXeB reduces migration and invasion of triple-negative breast cancer cells without affecting their viability .

Selectivity Profile

The calcium ATPase activity studies reveal a high degree of selectivity in (+)-Xestospongin B's mechanism of action. As shown in Table 2, the compound has minimal effects on ATPase activity even at concentrations up to 100 μM:

Table 2: Effect of (+)-Xestospongin B on ATPase Activity in Rat Myotube Homogenates

ConditionTotal ATPaseMg²⁺-ATPaseCa²⁺-ATPase
Control0.383 ± 0.1000.062 ± 0.0260.321 ± 0.096
1 μM Xestospongin B0.349 ± 0.0840.058 ± 0.0260.291 ± 0.097
50 μM Xestospongin B0.489 ± 0.0470.153 ± 0.0410.336 ± 0.071
100 μM Xestospongin B0.449 ± 0.0540.134 ± 0.0390.315 ± 0.109

Note: ATPase activities are expressed as μmol Pi mg protein⁻¹ min⁻¹. Values are presented as means ± S.D., n = 6 different determinations from different myotube cultures .

This data confirms that (+)-Xestospongin B's effects are primarily mediated through IP3 receptor inhibition rather than through non-specific effects on calcium handling machinery.

Limitations and Future Directions

Despite its promising pharmacological profile, several challenges remain in the development of (+)-Xestospongin B as a therapeutic agent. The compound's complex structure presents synthetic challenges, potentially limiting its large-scale production. Additionally, comprehensive pharmacokinetic and toxicology studies are needed to fully assess its potential for clinical translation.

Future research directions should include:

  • Development of more potent and selective derivatives

  • Exploration of anti-metastatic properties

  • Detailed investigation of pharmacokinetics and biodistribution

  • Elucidation of precise molecular mechanisms underlying selective cancer cell toxicity

  • Identification of biomarkers predicting sensitivity to (+)-Xestospongin B treatment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator